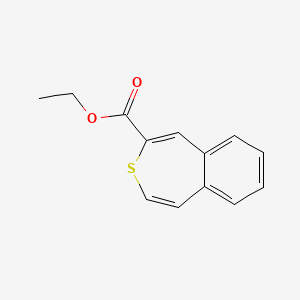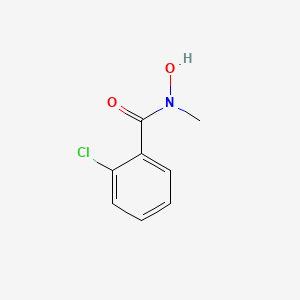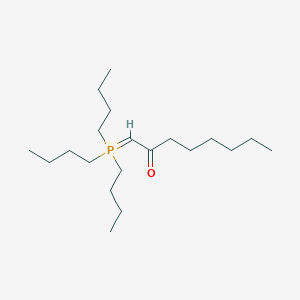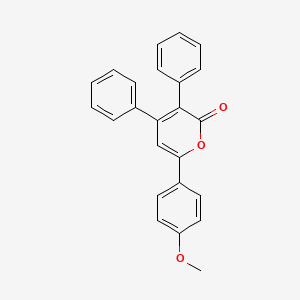
1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- is a complex organic compound with the molecular formula C31H44O and a molecular weight of 432.68 g/mol . This compound is characterized by a nonanone backbone with a fluorenyl group substituted at the second carbon atom. It is a member of the ketone family, specifically a methyl ketone, and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorenyl derivatives with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Nonanone, 3-methyl-1-(7-nonyl-9H-fluoren-2-yl)-: A structurally similar compound with a methyl group at the third carbon atom.
2-Nonanone: A simpler ketone with a nine-carbon backbone and a ketone group at the second carbon atom.
Uniqueness
1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- is unique due to its specific substitution pattern and the presence of the fluorenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
58600-30-9 |
|---|---|
Molecular Formula |
C31H44O |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-(7-nonyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C31H44O/c1-3-5-7-9-11-12-14-16-25-18-20-29-27(22-25)24-28-23-26(19-21-30(28)29)31(32)17-15-13-10-8-6-4-2/h18-23H,3-17,24H2,1-2H3 |
InChI Key |
WQQLIBLUVVJGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















